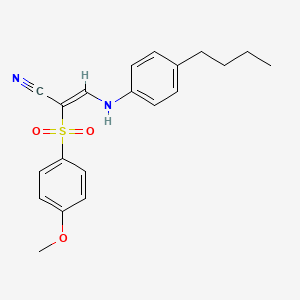![molecular formula C20H14N2O4S B2817961 2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid CAS No. 745027-88-7](/img/structure/B2817961.png)
2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a naphthalene group, a pyrrolidinone group, a pyridine group, and a carboxylic acid group . These groups are common in many organic compounds and have various properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene and pyridine groups are aromatic, meaning they have a cyclic, planar structure with delocalized electrons. The pyrrolidinone group contains a nitrogen atom and two carbonyl groups, which could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group suggests that this compound would be acidic. The aromatic groups might contribute to its stability and possibly its solubility in organic solvents .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Researchers Patel and Patel (2015) synthesized a series of heterocyclic compounds by condensing Schiff bases with succinic anhydride, producing derivatives that were evaluated for antibacterial and antifungal activities. These synthesized compounds, including derivatives of pyrrolidine and naphthalene, were characterized using various spectroscopic methods and showed variable activity against bacterial and fungal strains, indicating their potential in medicinal chemistry and drug design (Patel & Patel, 2015).
Novel Synthetic Approaches
Grombein et al. (2013) discovered a novel synthetic approach to 1-arylthio-2-naphthols through a nucleophilic aromatic substitution reaction, revealing an easy method to synthesize these compounds. This finding opens avenues for the structural diversification of naphthalene derivatives, potentially useful as inhibitors of cytochrome P450, highlighting their significance in pharmaceutical research and development (Grombein et al., 2013).
Chemosensor Development
Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors showing selective coordination and colorimetric response to Cu2+ ions. The study illustrates the potential of naphthalene derivatives in environmental monitoring and metal ion detection, demonstrating the versatility of these compounds in developing sensitive and selective chemosensors (Gosavi-Mirkute et al., 2017).
Conducting Polymers
Sotzing et al. (1996) explored the electrochemical polymerization of bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, to yield conducting polymers with low oxidation potentials. This research underscores the applicability of naphthalene derivatives in the field of conducting polymers, offering insights into their potential for electronic and optoelectronic applications (Sotzing et al., 1996).
Metal-Organic Frameworks (MOFs)
Zhang et al. (2014) utilized a pyridine-acylamide ligand based on naphthalene for constructing metal–organic frameworks with various carboxylate ligands. The synthesized MOFs were structurally characterized and showed diverse architectures, indicating the role of naphthalene derivatives in the design and development of new MOF materials for potential applications in gas storage, separation, and catalysis (Zhang et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-17-11-16(27-18-14(20(25)26)8-4-10-21-18)19(24)22(17)15-9-3-6-12-5-1-2-7-13(12)15/h1-10,16H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOCCCDJNUTMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=C(C=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

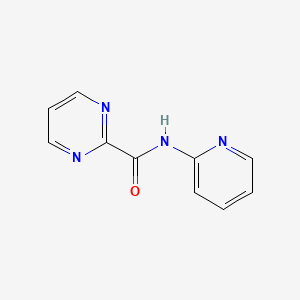
![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
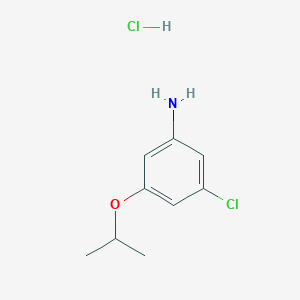
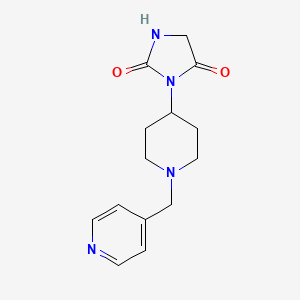
![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)

![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)
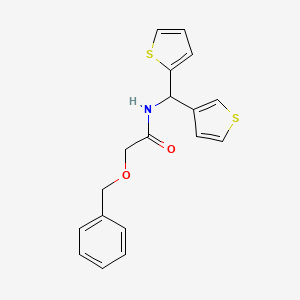
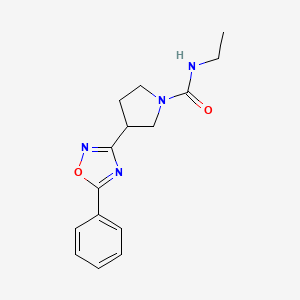
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)

